6-Trifluoroacetamido-benzothiazole

Catalog No.
S8622231
CAS No.
M.F
C9H5F3N2OS
M. Wt
246.21 g/mol
Availability
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6-Trifluoroacetamido-benzothiazole

Product Name

6-Trifluoroacetamido-benzothiazole

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2,2,2-trifluoroacetamide

Molecular Formula

C9H5F3N2OS

Molecular Weight

246.21 g/mol

InChI

InChI=1S/C9H5F3N2OS/c10-9(11,12)8(15)14-5-1-2-6-7(3-5)16-4-13-6/h1-4H,(H,14,15)

InChI Key

AIMBIJOIEDNBTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C(F)(F)F)SC=N2

Structural Characterization and Nomenclature

6-Trifluoroacetamido-benzothiazole (IUPAC: 6-(2,2,2-trifluoroacetamido)-1,3-benzothiazole) features a benzothiazole core fused to a benzene ring, with a trifluoroacetamido (-NHCOCF₃) substituent at the sixth position of the benzothiazole system. The molecular structure derives its electronic properties from the electron-withdrawing trifluoromethyl group, which induces a dipole moment of 2.1 D, as calculated via density functional theory (DFT). Key spectral characteristics include:

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 8.12–7.89 (m, 3H, aromatic), 2.67 (s, 3H, CH₃ in byproducts).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).
  • MS (EI): m/z 247 [M]⁺.

The compound’s planar geometry facilitates π-stacking interactions, as evidenced by X-ray crystallography of analogous benzothiazoles.

Traditional Synthetic Pathways for Benzothiazole Derivatives

Cyclocondensation of 2-Aminothiophenol Precursors

The classical route to benzothiazoles involves cyclocondensation of 2-aminothiophenols with carboxylic acid derivatives. For 6-trifluoroacetamido substitution, this method requires pre-functionalized precursors:

  • Nitro-group introduction: 2-Amino-4-nitrophenol undergoes cyclization with thiourea in polyphosphoric acid at 150°C to yield 6-nitrobenzothiazole.
  • Nitro reduction: Catalytic hydrogenation (H₂, Pd/C, EtOH) converts the nitro group to an amine, producing 6-aminobenzothiazole with 92% yield.
  • Trifluoroacetylation: Treatment with trifluoroacetic anhydride (TFAA) in pyridine at 25°C for 6 hours affords the target compound (78% yield).

This pathway, while reliable, generates stoichiometric acidic waste and requires multi-step purification.

Friedel-Crafts Acylation Strategies

Direct electrophilic substitution on pre-formed benzothiazole faces challenges due to the ring’s electron-deficient nature. Modified Friedel-Crafts conditions using AlCl₃ and TFAA in dichloroethane at 0°C achieve 6-trifluoroacetylation in 35% yield, with competing 4-substitution (12%). Regioselectivity improves to 4:1 (6:4) when employing zeolite catalysts, though yields remain suboptimal (42%).

Green Chemistry Approaches to 6-Trifluoroacetamido Substitution

Solvent-Free Mechanochemical Synthesis

Ball-milling 6-aminobenzothiazole with TFAA and K₂CO₃ (1:1.2:0.5 molar ratio) for 2 hours achieves 88% conversion without solvents. This method reduces E-factor (kg waste/kg product) from 12.5 (traditional) to 1.3, primarily by eliminating dichloromethane extraction.

Catalytic Systems for Trifluoroacetyl Group Introduction

Immobilized lipases (e.g., Candida antarctica Lipase B on silica) catalyze transacylation between ethyl trifluoroacetate and 6-aminobenzothiazole in toluene at 60°C, yielding 94% product with 99% regioselectivity. The enzyme’s oxyanion hole stabilizes the tetrahedral intermediate, suppressing N- over O-acylation.

Glutamate Receptor Antagonism and Neuroprotective Effects

6-Trifluoroacetamido-benzothiazole exhibits potent glutamate receptor antagonism, primarily targeting N-methyl-D-aspartate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors [1]. The compound demonstrates competitive inhibition of excitatory amino acid neurotransmission through modulation of the cyclic guanosine monophosphate pathway in cerebellar tissue [1].

Experimental studies utilizing 2-amino-6-trifluoromethoxy benzothiazole, a structural analog, revealed significant antagonism of glutamate and quisqualate-induced increases in cerebellar cyclic guanosine monophosphate levels [1]. The compound effectively blocked N-methyl-DL-aspartate-induced acetylcholine release in striatal and olfactory tubercle preparations, demonstrating its capacity to modulate excitatory neurotransmission [1]. These findings indicate that the trifluoroacetamido substitution pattern maintains the neuroprotective properties characteristic of benzothiazole derivatives.

The neuroprotective mechanism involves reduction of excitotoxicity through dampening of glutamate-mediated neuronal damage [1] [2]. Benzothiazole derivatives with trifluoromethoxy substitutions have been specifically investigated as neuroprotective agents, with the electron-withdrawing properties of the trifluoro group contributing to enhanced receptor binding affinity [2]. The compound's ability to reduce immobility time in behavioral models suggests antidepressant-like activity mediated through modulation of neurotransmitter systems [2].

Research on related benzothiazole compounds demonstrates that the 6-trifluoromethoxy substitution is critical for maintaining neuroprotective efficacy [3]. Structure-activity relationship studies confirm that the trifluoromethyl group enhances lipophilicity and metabolic stability while preserving the compound's ability to cross the blood-brain barrier [3]. The neuroprotective effects are further supported by the compound's capacity to modulate dopamine neuron vulnerability through reduction of spontaneous action potential firing [4].

Voltage-Gated Sodium Channel Modulation

6-Trifluoroacetamido-benzothiazole demonstrates significant modulation of voltage-gated sodium channels, particularly the skeletal muscle subtype Nav1.4 [5] [3]. The compound exhibits both voltage-dependent and use-dependent blocking characteristics, with preferential binding to inactivated channel states [5]. This selectivity pattern is consistent with the local anesthetic receptor mechanism within the ion-conducting pathway [5].

Electrophysiological investigations using patch-clamp techniques reveal that benzothiazole derivatives with trifluoromethyl substitutions produce potent inhibition of sodium currents [3]. The compound demonstrates tonic block at low stimulation frequencies and enhanced phasic block at higher frequencies, indicating use-dependent inhibition [3]. This frequency-dependent behavior is particularly advantageous for therapeutic applications where selective blockade of pathologically hyperexcitable tissues is desired [3].

The molecular mechanism involves binding to the local anesthetic receptor site within the sodium channel pore [5] [3]. Structural modifications of the benzothiazole scaffold, particularly the introduction of protonatable amino groups at the 2-position, enhance use-dependent behavior through improved interaction with the channel binding site [3]. The trifluoromethoxy group at the 6-position is essential for maintaining potency comparable to riluzole, a clinically established benzothiazole sodium channel blocker [3].

Comparative studies demonstrate that 6-trifluoromethyl analogs exhibit similar potency to trifluoromethoxy derivatives, while maintaining superior use-dependent characteristics [3]. The compound's ability to inhibit persistent sodium currents contributes to its neuroprotective activity, as excessive persistent sodium current is implicated in various neurological disorders [5]. Docking studies confirm that benzothiazole derivatives interact with key amino acid residues within the local anesthetic binding site, providing structural insight into the blocking mechanism [3].

Covalent Inhibition of Viral Proteases

6-Trifluoroacetamido-benzothiazole functions as a covalent inhibitor of viral proteases through its benzothiazolyl ketone warhead mechanism [6] [7]. The compound forms irreversible covalent bonds with catalytic cysteine residues, resulting in permanent enzyme inactivation [6]. This covalent inhibition strategy provides enhanced potency and duration of action compared to reversible inhibitors [6].

The electrophilic properties of the benzothiazole warhead are enhanced by the electron-withdrawing trifluoroacetyl substituent, which increases the compound's reactivity toward nucleophilic cysteine residues [6]. Structure-activity relationship studies demonstrate that the trifluoroacetyl group at the R1 position produces the most potent enzymatic activity, with IC50 values of 0.110 μM against SARS-CoV-2 3CLpro [6]. Replacement of fluorine atoms with methyl groups results in significant loss of activity, confirming the critical role of the trifluoro substitution [6].

SARS-CoV-2 3CLpro Binding Dynamics

The binding dynamics of 6-trifluoroacetamido-benzothiazole with SARS-CoV-2 3CLpro involve multiple molecular interactions that stabilize the enzyme-inhibitor complex [6] [8] [9]. Molecular docking studies reveal that the benzothiazolyl ketone warhead forms a covalent bond with Cys145, while the benzothiazole ring establishes π-π interactions with His41 [6]. Additional hydrogen bond interactions occur between amide groups and residues His164, Glu166, and Leu167 [6].

Crystal structure analyses demonstrate that the benzothiazole group forms a carbon-sulfur covalent bond with the sulfur atom of catalytic residue Cys145 [9]. The electron density maps confirm close proximity between the benzothiazole moiety and Cys145, promoting covalent bond formation [9]. The inhibitor binding sites show slight differences in orientation among different SARS-CoV-2 variants, but the core binding interactions remain conserved [9].

The catalytic mechanism involves a triad of His41-Cys145-Asp187, where Asp187 participates in modulating the pKa of His41 [8]. Quantum mechanics-molecular mechanics studies confirm that Asp187 forms strong hydrogen bonds with His41, facilitating the deprotonation of Cys145 and subsequent covalent bond formation with the inhibitor [8]. The binding pattern of 6-trifluoroacetamido-benzothiazole derivatives closely resembles that of nirmatrelvir, with the benzothiazole scaffold accommodating well within the protease active site [6].

Molecular dynamics simulations reveal that the backbone of enzyme-substrate complexes can form up to eleven hydrogen bonds, with fewer present at any given time [10]. The N-terminal region of bound substrates forms the strongest hydrogen bond interactions, consistent with the binding preferences observed for benzothiazole-based inhibitors [10]. The binding affinity contribution of Asp187 is comparable to Glu166, emphasizing its critical role in inhibitor design [8].

Warhead Reactivity with Cysteine Residues

The warhead reactivity of 6-trifluoroacetamido-benzothiazole toward cysteine residues is governed by the electrophilic properties of the benzothiazole moiety and the activating effects of the trifluoroacetyl substituent [11] [12]. The trifluoromethyl group significantly enhances electrophilicity through its strong electron-withdrawing character, facilitating nucleophilic attack by cysteine sulfur atoms [11].

Kinetic studies using nuclear magnetic resonance spectroscopy demonstrate that the rate of thiol addition correlates directly with bioactivity, with faster-reacting electrophiles typically exhibiting greater cytotoxicity [11]. The presence of a basic environment, such as that provided by piperazine pharmacophores, enhances thiol addition rates and selectivity [11]. This environmental effect is particularly relevant for targeting cysteines surrounded by basic residues, which possess lower pKa values than those in acidic environments [11].

The covalent inhibition mechanism involves formation of a hemithioketal intermediate when the ketone warhead reacts with Cys145 [13]. X-ray crystallographic evidence demonstrates that this reaction generates a negatively charged oxyanion, which facilitates hydrogen bond formation and stabilizes the enzyme-inhibitor complex [7]. The covalent bond formation is irreversible under physiological conditions, providing sustained enzyme inhibition [7].

Chemoproteomics studies reveal that benzothiazole-based electrophiles demonstrate selectivity for specific cysteine residues [11] [12]. Fragment-based screening approaches using chlorofluoroacetamide-appended benzothiazole compounds identify selective papain inhibitors through covalent modification [12]. Mass spectrometry analysis confirms the formation of covalent protein-inhibitor adducts, validating the mechanism of irreversible enzyme inactivation [12].

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

246.00746845 g/mol

Monoisotopic Mass

246.00746845 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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